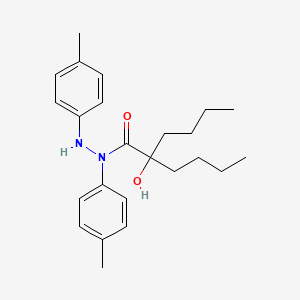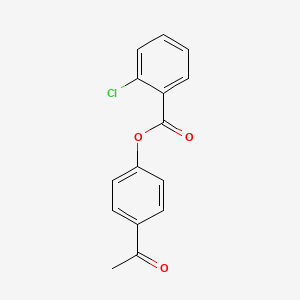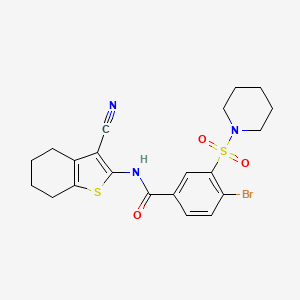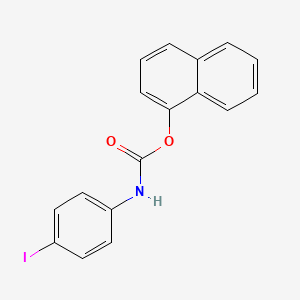![molecular formula C41H28Cl2N6O12 B14950110 4,4'-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline)](/img/structure/B14950110.png)
4,4'-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-CHLORO-4-[3-CHLORO-4-({(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)BENZYL]PHENYL}-N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINE is a complex organic compound characterized by its multiple aromatic rings, chlorinated phenyl groups, and dinitrophenoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-CHLORO-4-[3-CHLORO-4-({(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)BENZYL]PHENYL}-N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl intermediates, followed by the introduction of the dinitrophenoxy groups through nucleophilic aromatic substitution. The final step involves the formation of the imine linkage through a condensation reaction between the aldehyde and amine groups under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-CHLORO-4-[3-CHLORO-4-({(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)BENZYL]PHENYL}-N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce imine linkages.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-{2-CHLORO-4-[3-CHLORO-4-({(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)BENZYL]PHENYL}-N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-{2-CHLORO-4-[3-CHLORO-4-({(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)BENZYL]PHENYL}-N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and functional groups enable it to bind to specific sites, modulating biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{2-CHLORO-4-[3-CHLORO-4-({(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)BENZYL]PHENYL}-N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINE
- **N-{2-CHLORO-4-[3-CHLORO-4-({(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)BENZYL]PHENYL}-N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINE
Uniqueness
The uniqueness of N-{2-CHLORO-4-[3-CHLORO-4-({(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)BENZYL]PHENYL}-N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINE lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C41H28Cl2N6O12 |
|---|---|
Molekulargewicht |
867.6 g/mol |
IUPAC-Name |
N-[2-chloro-4-[[3-chloro-4-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]phenyl]methyl]phenyl]-1-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methanimine |
InChI |
InChI=1S/C41H28Cl2N6O12/c1-58-40-18-26(5-11-38(40)60-36-13-7-28(46(50)51)20-34(36)48(54)55)22-44-32-9-3-24(16-30(32)42)15-25-4-10-33(31(43)17-25)45-23-27-6-12-39(41(19-27)59-2)61-37-14-8-29(47(52)53)21-35(37)49(56)57/h3-14,16-23H,15H2,1-2H3 |
InChI-Schlüssel |
CPQUCFKBCLXPSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)N=CC4=CC(=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])OC)Cl)Cl)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B14950029.png)

![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14950043.png)
![4-[(2,2-diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14950048.png)
![Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)-](/img/structure/B14950054.png)
![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14950060.png)
![3-chloro-N-(2,3-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14950075.png)


![4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14950093.png)
![Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate](/img/structure/B14950106.png)

![3-phenyl-1-({[(1E)-1-(pyridin-2-yl)ethylidene]amino}oxy)propan-1-one](/img/structure/B14950125.png)
![N'-[(1E)-1-(5-Methyl-2-furyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B14950131.png)
